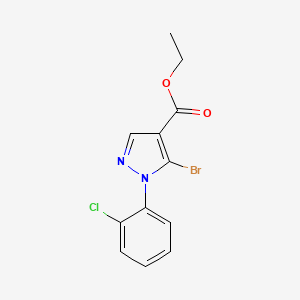

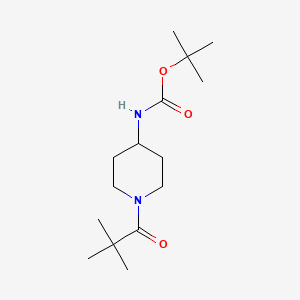

![molecular formula C62H96B2O4S4 B572514 2,2'-(4,8-ビス(3,5-ジオクチルチオフェン-2-イル)ベンゾ[1,2-b:4,5-b']ジチオフェン-2,6-ジイル)ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン) CAS No. 1221254-05-2](/img/structure/B572514.png)

2,2'-(4,8-ビス(3,5-ジオクチルチオフェン-2-イル)ベンゾ[1,2-b:4,5-b']ジチオフェン-2,6-ジイル)ビス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

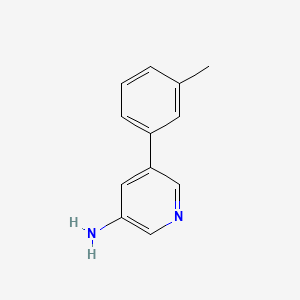

2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound with the empirical formula C62H96B2O4S4 and a molecular weight of 1055.31 g/mol . This compound is known for its unique structure, which includes thiophene and dithiophene units, making it a valuable material in various scientific research fields, particularly in the development of high-performance polymer solar cells .

科学的研究の応用

This compound has several scientific research applications:

Polymer Solar Cells: It is used in the development of high-performance polymer solar cells due to its deep HOMO level and excellent electron-donating properties.

Organic Electronics: Its unique structure makes it suitable for use in organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.

作用機序

Target of Action

Similar compounds are often used in the synthesis of organic semiconducting materials , suggesting that its targets could be related to electronic devices rather than biological systems.

Mode of Action

The mode of action of this compound is likely related to its electronic properties. As a component of organic semiconducting materials, it may contribute to the conductivity and other electronic characteristics of these materials .

Biochemical Pathways

Instead, it may influence the properties of materials in which it is incorporated, such as their conductivity .

Result of Action

The result of this compound’s action would be determined by its role in the material in which it is incorporated. For example, in an organic semiconductor, it may contribute to the material’s electronic properties .

生化学分析

Biochemical Properties

It is known that the compound is a type of organic semiconductor, which means it can conduct electricity under certain conditions . This property is crucial for its role in organic solar cells .

Molecular Mechanism

The molecular mechanism of this compound is related to its electronic properties. It can absorb light and generate charge carriers, which can then be collected to generate electricity . This process is key to its function in organic solar cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound is stable under normal conditions . Its electronic properties can change over time due to factors such as light exposure and temperature .

準備方法

The synthesis of 2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves several steps. One common method includes the borylation of benzylic C-H bonds in the presence of a palladium catalyst to form pinacol benzyl boronate . This compound can also be synthesized through hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts

化学反応の分析

2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

類似化合物との比較

Similar compounds include:

- 1,1′-[4,8-Bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]

- 6,12-Dihydro-6,6,12,12-tetrakis(4-octylphenyl)-2,8-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′]dithiophene

- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of thiophene and dithiophene units, which provide distinct electronic properties .

特性

IUPAC Name |

2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H96B2O4S4/c1-13-17-21-25-29-33-37-45-41-47(39-35-31-27-23-19-15-3)69-55(45)53-49-43-51(63-65-59(5,6)60(7,8)66-63)72-58(49)54(50-44-52(71-57(50)53)64-67-61(9,10)62(11,12)68-64)56-46(38-34-30-26-22-18-14-2)42-48(70-56)40-36-32-28-24-20-16-4/h41-44H,13-40H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNKXAWHHLJVGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C(=C3S2)C6=C(C=C(S6)CCCCCCCC)CCCCCCCC)C7=C(C=C(S7)CCCCCCCC)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H96B2O4S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857041 |

Source

|

| Record name | 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1055.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221254-05-2 |

Source

|

| Record name | 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

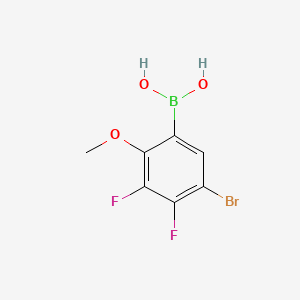

![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)

![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)